molecular formula C11H16Cl3N B085150 N-Benzyl-bis(2-chloroethyl)amine hydrochloride CAS No. 10429-82-0

N-Benzyl-bis(2-chloroethyl)amine hydrochloride

Cat. No.: B085150
CAS No.: 10429-82-0
M. Wt: 268.6 g/mol
InChI Key: AZRWNJFEUSHORT-UHFFFAOYSA-N
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Scientific Research Applications

Structure and Composition

  • Chemical Name : N-Benzyl-bis(2-chloroethyl)amine hydrochloride
  • CAS Number : 10429-82-0
  • Molecular Weight : 239.66 g/mol
  • Appearance : White to off-white solid

Organic Synthesis

This compound serves as a reagent in various organic synthesis processes:

  • Intermediate in Chemical Reactions : It is utilized to produce other chemical compounds through substitution reactions, where the chloroethyl groups can be replaced by various nucleophiles .
  • Catalytic Applications : The compound can act as a catalyst in certain industrial processes, enhancing reaction rates and yields.

Cancer Research

The compound's ability to induce DNA damage makes it a candidate for cancer treatment studies:

  • Cell Line Studies : Research has demonstrated its efficacy in inducing apoptosis in cancer cell lines, suggesting potential therapeutic applications .
  • Mechanistic Studies : Investigations into its biochemical pathways have provided insights into tumor biology and resistance mechanisms.

Molecular Biology

In molecular biology, this compound is used as a tool for studying cellular processes:

  • Gene Expression Studies : Its effects on cell cycle regulation can be analyzed to understand gene expression changes following DNA damage .
  • Pathway Analysis : Researchers utilize the compound to dissect signaling pathways involved in cell survival and death.

Pharmaceutical Development

The compound is being explored for its potential use in drug development:

  • Chemical Intermediate : It is used in synthesizing active pharmaceutical ingredients (APIs), particularly those targeting rapidly dividing cells .
  • Formulation Studies : Its properties are investigated for formulation into drug delivery systems aimed at enhancing therapeutic efficacy against cancer .

Case Study 1: Cancer Cell Line Response

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction at specific concentrations, highlighting its potential as an anticancer agent.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1070
MCF-71565
A5491260

Case Study 2: Synthesis of Novel Compounds

Another research project focused on utilizing this compound as an intermediate for synthesizing new derivatives with enhanced biological activity.

Compound NameYield (%)Biological Activity
N-(4-hydroxybenzyl)-bis(2-chloroethyl)amine85Anticancer
N-(phenyl)-bis(2-chloroethyl)amine78Antimicrobial

Biological Activity

N-Benzyl-bis(2-chloroethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

This compound is a derivative of bis(2-chloroethyl)amine, which is known for its alkylating properties. The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₀Cl₂N
Molecular Weight203.09 g/mol
Melting Point212-214 °C
Boiling Point204.2 °C
SolubilitySoluble in water
CAS Number821-48-7

This compound acts primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication. This mechanism is crucial for its antitumor activity, as it can induce apoptosis in rapidly dividing cancer cells.

In Vitro Studies

  • Cancer Cell Lines : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
    • KB-31 (a drug-sensitive human epidermoid carcinoma cell line): IC₅₀ > 2.815 µM
    • KB-8511 (a multi-drug resistant subline): IC₅₀ = 2.496 µM .

These values indicate that while the compound has some effectiveness, its potency may vary significantly between different cell lines.

  • Alkylation Studies : The compound's ability to alkylate DNA was assessed through various assays, confirming that it can effectively modify DNA structures, which contributes to its antitumor properties .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Antineoplastic Agents : A comprehensive study focused on the synthesis and biological evaluation of N-benzyl-bis(2-haloethyl)amines, including this compound. The findings highlighted its promising activity against several cancer types, suggesting further investigation into its clinical applications .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy. For example, synergistic effects were observed when used alongside established chemotherapy drugs, potentially overcoming resistance mechanisms in certain cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-bis(2-chloroethyl)amine hydrochloride, and what analytical techniques are critical for confirming its purity?

Level: Basic
Methodological Answer:
The synthesis of this compound typically involves benzylation of bis(2-chloroethyl)amine. A plausible route includes reacting benzyl chloride with bis(2-chloroethyl)amine under basic conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. For purity confirmation, employ:

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C spectra to verify the benzyl group integration and absence of unreacted intermediates.
  • High-Performance Liquid Chromatography (HPLC): Use reversed-phase columns with UV detection (e.g., 254 nm) to quantify impurities (<1% threshold) .
  • Argentometric Titration: Measure chloride content to validate stoichiometry (≥99% purity) .

Table 1: Key Analytical Parameters

TechniqueParametersPurity Threshold
HPLCC18 column, acetonitrile/water (70:30), 1 mL/min≤1% impurities
NMRDMSO-d6, 400 MHz, δ 7.3 ppm (benzyl aromatic)Full integration
Titration0.1M AgNO3_3, potentiometric endpoint≥99% Cl^-

Q. How does the benzyl substituent in this compound alter its reactivity compared to non-substituted nitrogen mustards?

Level: Advanced
Methodological Answer:
The benzyl group introduces steric hindrance and electronic effects:

  • Steric Effects: The bulky benzyl group may reduce alkylation rates by impeding DNA cross-linking, as observed in substituted nitrogen mustards .
  • Electronic Effects: The electron-donating benzyl group could stabilize the aziridinium intermediate, altering reaction kinetics. Compare reactivity via:
    • Kinetic Studies: Monitor alkylation rates with 4-(4-nitrobenzyl)pyridine (NBP) under controlled pH (7.4 vs. 5.0) .
    • Computational Modeling: Use density functional theory (DFT) to calculate transition-state energies for aziridinium formation .

Note: Contrast with HN2 (bis(2-chloroethyl)methylamine hydrochloride), which lacks steric hindrance, enabling faster DNA cross-linking .

Q. What safety protocols and containment strategies are essential when handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (P280 code) .
  • Containment: Use fume hoods for synthesis and handling to prevent inhalation exposure (R36/37/38 hazard) .
  • Decontamination: Neutralize spills with 10% sodium thiosulfate to detoxify alkylating agents .
  • Storage: Store in airtight containers at 2–8°C, segregated from oxidizing agents (P405 code) .

Q. How can researchers resolve contradictions in experimental data regarding the alkylation efficiency of this compound under varying pH conditions?

Level: Advanced
Methodological Answer:
Contradictions often arise from pH-dependent aziridinium ion formation. To address this:

Controlled Buffering: Perform reactions in phosphate-buffered solutions (pH 5.0–7.4) to stabilize intermediates.

Kinetic Profiling: Use stopped-flow spectroscopy to measure aziridinium formation rates at different pH levels .

Cross-Validation: Compare results with computational models (e.g., molecular dynamics simulations) to reconcile discrepancies .

Example: If alkylation efficiency drops at pH >7, investigate hydrolysis competing with aziridinium formation .

Q. What are the primary challenges in characterizing the dielectric properties of this compound, and how do these properties correlate with its molecular structure?

Level: Advanced
Methodological Answer:
Dielectric behavior is influenced by molecular flexibility and intermolecular interactions:

  • Challenges:
    • Hygroscopicity: Moisture absorption alters dielectric constants. Use anhydrous samples in a nitrogen glovebox .
    • Phase Transitions: Monitor thermal stability via differential scanning calorimetry (DSC) to identify polymorphic changes.
  • Structure-Property Correlation:
    • The benzyl group enhances dipole moments due to aromatic π-electron systems, increasing dielectric constants.
    • Compare with non-benzyl analogs (e.g., HN2) using impedance spectroscopy (1 Hz–1 MHz range) to isolate substituent effects .

Q. In what research contexts is this compound used as a reference standard, and what validation criteria are required?

Level: Basic
Methodological Answer:
This compound is critical in:

  • Pharmaceutical Impurity Profiling: As a cyclophosphamide degradation product, it requires validation per ICH Q3B guidelines .
  • Validation Criteria:
    • Linearity: R2^2 ≥0.99 over 0.1–200 µg/mL (HPLC-UV).
    • Limit of Detection (LOD): ≤0.05 µg/mL via signal-to-noise (S/N) ≥3.
    • Stability: ≤5% degradation after 24 hours at 25°C .

Table 2: Regulatory Compliance

ParameterRequirementEvidence Source
Purity≥99% (HPLC)
Storage2–8°C, protected from light

Q. How does the hydrolysis pathway of this compound differ in aqueous versus organic solvents, and what analytical methods track its degradation?

Level: Advanced
Methodological Answer:

  • Aqueous Hydrolysis: Proceeds via SN1 mechanism, forming ethanolamine derivatives and HCl. Use ion chromatography to quantify chloride release .
  • Organic Solvents (e.g., DMSO): Stabilizes the aziridinium intermediate, slowing hydrolysis. Monitor via 1^1H NMR (δ 3.5–4.0 ppm for aziridinium protons) .
  • Degradation Tracking:
    • LC-MS/MS: Identify hydrolyzed products (e.g., N-Benzyl-2-chloroethylamine) with m/z 214.1 [M+H]+^+ .
    • Kinetic Modeling: Fit data to first-order decay models to calculate half-lives (t1/2_{1/2}) under varying conditions .

Properties

IUPAC Name

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRWNJFEUSHORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908902
Record name N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-82-0
Record name Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10429-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzylbis(2-chloroethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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